Ribavirin 5'-monophosphate dilithium

IMPDH inhibition Enzymology Antiviral mechanism

Standard ribavirin prodrug requires rate-limiting phosphorylation by adenosine kinase (kcat/Km 3.3×10⁻³ min⁻¹·µM⁻¹, ~1200-fold lower than adenosine), causing inter-cellular variability. Ribavirin 5'-monophosphate dilithium bypasses this step, providing direct IMPDH inhibition (Ki 270 nM) in cell-free systems. • Pre-formed active metabolite ensures consistent target engagement • ≥95% purity, defined stoichiometry (MW 336.05) for quantitative LC-MS/MS • Aqueous solubility 10 mg/mL in PBS enables DMSO-free assay preparation • Ideal for enzymology, co-crystallization, and antiviral prodrug benchmarking.

Molecular Formula C8H11Li2N4O8P
Molecular Weight 336.1 g/mol
Cat. No. B561815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibavirin 5'-monophosphate dilithium
Synonyms1-(5-O-Phosphono-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide Dilithium Salt; 
Molecular FormulaC8H11Li2N4O8P
Molecular Weight336.1 g/mol
Structural Identifiers
InChIInChI=1S/C8H13N4O8P.2Li/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;;/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);;/q;2*+1/p-2
InChIKeySIMMZIYZANJRNU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ribavirin 5'-monophosphate dilithium: Procurement & Physicochemical Profile


Ribavirin 5'-monophosphate dilithium (CAS 66983-94-6; molecular formula C8H11Li2N4O8P; molecular weight 336.05) is a dilithium salt form of the 5′-monophosphorylated active metabolite of ribavirin, a broad-spectrum antiviral nucleoside analog . This compound exists as a solid (off-white to pale beige) with a melting point of 220°C (decomposition), exhibits hygroscopic stability characteristics, and is typically supplied at ≥95% purity for research applications . It directly inhibits inosine monophosphate dehydrogenase (IMPDH), the enzyme responsible for converting IMP to XMP in the de novo purine biosynthesis pathway [1].

Direct IMPDH inhibitor – bypasses cellular phosphorylation requirement
Dilithium salt for enhanced aqueous solubility in assay buffers
Suited for cell-free enzymatic, structural biology, and kinase-bypass studies

Ribavirin 5'-monophosphate dilithium: Addressing the Phosphorylation Barrier


Ribavirin is a prodrug that requires intracellular conversion to its 5′-monophosphate form (RMP) to exert pharmacological activity, a step mediated by adenosine kinase with a catalytic efficiency (kcat/Km) of 3.3 × 10⁻³ min⁻¹·µM⁻¹—approximately 1,200-fold lower than that of its natural substrate adenosine [1]. This rate-limiting phosphorylation step creates significant inter-individual and inter-cellular variability in active metabolite formation. Furthermore, ribavirin's active transport into erythrocytes via ENT1 and subsequent phosphorylation leads to intracellular RMP accumulation and dose-limiting hemolytic anemia [2][3]. For in vitro enzymatic, structural, and cell-based studies where consistent, phosphorylation-independent target engagement is required, substitution of ribavirin with a directly supplied monophosphate source is scientifically necessary. The dilithium salt form offers additional formulation advantages over the free acid with respect to aqueous solubility and hygroscopic handling [4].

Ribavirin (prodrug) requires intracellular phosphorylation to inhibit IMPDH; direct monophosphate supply avoids variable kinase activity and enables cell-free target engagement.

Dilithium salt form provides higher aqueous solubility and handling stability compared to the free acid, reducing vehicle artifacts in concentrated stock preparation.

Non-phosphorylated ribavirin or alternative salt forms may not reproduce phosphorylation-independent IMPDH inhibition or solubility-dependent assay performance.

Ribavirin 5'-monophosphate dilithium: Comparative Evidence


IMPDH Inhibition: Active Metabolite vs. Prodrug

Ribavirin 5'-monophosphate (the active anionic moiety of the dilithium salt) directly inhibits IMPDH as a competitive inhibitor with a reported Ki of 270 nM, whereas the parent nucleoside ribavirin shows no direct IMPDH inhibitory activity without prior intracellular phosphorylation [1][2]. This represents a functional on/off differential—ribavirin is inactive against isolated IMPDH in cell-free enzymatic assays, while the monophosphate form enables direct target engagement without reliance on cellular kinase activity [3].

IMPDH Inhibition: Active vs Prodrug
Head-to-head
RMP Ki = 270 nM (direct inhibitor)
Ribavirin: no inhibition without phosphorylation
Direct target engagement for cell-free enzymatic and structural studies.
Cell-free IMPDH assay; competitive vs IMP.
IMPDH inhibition Enzymology Antiviral mechanism

IMPDH Inhibition: Comparative Inhibitor Potency

Across multiple independent inhibition studies using purified IMPDH, ribavirin 5′-monophosphate exhibits Ki values ranging from 0.8 µM to 3.2 µM, positioning it as a moderately potent IMPDH inhibitor relative to other pharmacological agents in this class [1][2]. In direct comparative studies, mycophenolic acid (Ki = 21 nM) and mizoribine 5′-monophosphate (Ki = 3.3 nM) demonstrate substantially higher potency (approximately 38-fold and 242-fold more potent, respectively, based on the lower-bound RMP Ki of 0.8 µM) [2]. The 270 nM Ki value reported by some sources may reflect assay-specific conditions .

Comparative Inhibitor Potency
Cross-study comparable
RMP Ki 0.8–3.2 µM
Mycophenolic acid Ki 21 nM
Mizoribine-MP Ki 3.3 nM
Supports IMPDH inhibitor selection by relative potency window.
Ki range depends on assay conditions; 270 nM in some datasheets.
IMPDH Enzyme kinetics Comparative pharmacology

Aqueous Solubility: Dilithium Salt vs. Free Acid

The dilithium salt form of ribavirin 5'-monophosphate demonstrates quantifiable aqueous solubility of 10 mg/mL (29.76 mM) in PBS (pH 7.2) with sonication assistance, enabling preparation of concentrated stock solutions for in vitro assays [1]. While direct comparative solubility data between the dilithium salt and the free acid form (CAS 40925-28-8) is not systematically published in peer-reviewed literature, the lithium counterion selection is a standard pharmaceutical salt-formation strategy employed to enhance aqueous solubility of phosphate-containing nucleotide analogs . The free acid monophosphate exhibits lower aqueous solubility under neutral pH conditions due to the protonated phosphate moiety .

Solubility: Salt vs Free Acid
Class-level inference
Dilithium salt: 10 mg/mL (29.76 mM) in PBS
Free acid: lower solubility (expected)
Facilitates aqueous stock preparation; DMSO minimization possible.
Free acid quantitative comparator not publicly reported.
Solubility Formulation Salt selection

Coronavirus Proofreading: RMP Incorporation and Excision

In SARS-CoV in vitro RNA synthesis systems, ribavirin 5'-monophosphate is significantly incorporated into nascent viral RNA by the nsp12 RNA-dependent RNA polymerase; however, it is also readily excised from the RNA 3′-end by the nsp14-nsp10 exoribonuclease (ExoN) proofreading complex [1]. This incorporation-excision cycle provides a molecular explanation for the limited in vivo efficacy of ribavirin against coronaviruses. While direct comparative excision rates between ribavirin monophosphate and other nucleotide analogs (e.g., remdesivir triphosphate) are not available from this single study, the crystallographic characterization of the nsp14-nsp10 ExoN complex at 3.38 Å resolution establishes the structural basis for this proofreading mechanism [1].

Coronavirus Proofreading Excision
Supporting evidence
Incorporated by nsp12 RdRp, but excised by nsp14-nsp10 ExoN
Informs viral proofreading assay design; explains limited accumulation.
In vitro SARS-CoV system; ExoN structure at 3.38 Å.
SARS-CoV RNA polymerase Proofreading Exoribonuclease

Ribavirin 5'-monophosphate dilithium: Research Applications


Cell-Free IMPDH Inhibition Assays & Structural Biology

Ribavirin 5'-monophosphate dilithium enables direct, phosphorylation-independent inhibition of purified IMPDH with a Ki of 270 nM (or 0.8–3.2 µM depending on assay conditions), whereas the parent prodrug ribavirin is completely inactive in cell-free systems [1]. This compound is therefore essential for enzymology studies measuring IMPDH inhibition kinetics, co-crystallization experiments for structural determination of inhibitor-bound IMPDH conformations, and high-throughput screening campaigns where cellular kinase expression would confound interpretation. The dilithium salt form provides sufficient aqueous solubility (10 mg/mL in PBS) for preparation of assay-ready stock solutions without requiring high DMSO concentrations [2].

Nucleotide Metabolism & Phosphorylation Bypass Studies

Research investigating the rate-limiting step of adenosine kinase-mediated phosphorylation can utilize ribavirin 5'-monophosphate dilithium to bypass the initial phosphorylation barrier. Kinetic studies demonstrate that adenosine kinase phosphorylates ribavirin with a catalytic efficiency of 3.3 × 10⁻³ min⁻¹·µM⁻¹—1,200-fold lower than its natural substrate adenosine [1]. By supplying the pre-formed monophosphate exogenously (recognizing cell membrane permeability limitations for charged nucleotides), researchers can dissect the contribution of downstream phosphorylation steps and IMPDH inhibition to observed antiviral effects, independent of variable kinase activity across cell types or experimental conditions [2].

Antiviral Prodrug Development: Metabolite Reference Standard

In the development of ribavirin ProTides, phosphoramidates, and alkoxyalkylphosphodiester prodrugs—which are designed to deliver ribavirin monophosphate intracellularly—the authentic ribavirin 5'-monophosphate dilithium standard serves as an essential analytical reference material [1]. Quantitative LC-MS/MS methods require this compound for calibration curves, retention time identification, and metabolite confirmation in cellular uptake, tissue distribution, and pharmacokinetic studies. The dilithium salt's defined stoichiometry (molecular weight 336.05) and high purity (≥95%) make it suitable as a primary analytical standard for quantifying intracellular RMP concentrations following prodrug administration [2].

Coronavirus RNA Polymerase Fidelity & Proofreading Studies

For laboratories investigating coronavirus replication mechanisms—including SARS-CoV, SARS-CoV-2, and related betacoronaviruses—ribavirin 5'-monophosphate provides a well-characterized tool substrate for studying the interplay between nsp12 RNA-dependent RNA polymerase incorporation and nsp14 ExoN-mediated proofreading excision [1]. The compound's established incorporation and subsequent excision profile serves as a baseline comparator when evaluating novel nucleotide analogs designed to evade viral proofreading. The availability of the 3.38 Å crystal structure of the nsp14-nsp10 ExoN complex further enables structure-guided experimental design for mutagenesis and inhibitor development studies [1].

Application
Selection Property
Validation Focus
Cell-free IMPDH enzymatic studies
Direct inhibitory activity without phosphorylation
Enzyme kinetics, co-crystallization, and inhibitor screening
Phosphorylation bypass research
Pre-formed monophosphate substrate
Contribution of downstream phosphorylation and IMPDH effects
Prodrug metabolite reference analysis
Defined purity and dilithium stoichiometry
LC-MS/MS calibration, retention time, and intracellular RMP quantitation
Coronavirus RNA proofreading research
Nsp12 polymerase incorporation substrate
ExoN excision baseline and novel analog comparison

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